molecular formula C17H12ClF2N3O3S2 B2512979 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 922021-55-4

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2512979
CAS No.: 922021-55-4
M. Wt: 443.87
InChI Key: SMMGESYDCRSFMN-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a sulfonamide group, and a difluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often include the use of chlorinated solvents and catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. Compared to these compounds, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide is unique due to the presence of both a difluorophenyl group and a thiazole ring, which may enhance its biological activity and specificity. Some similar compounds are:

  • 2-(4-chlorophenylsulfonamido)thiazole
  • N-(3,4-difluorophenyl)acetamide
  • Sulfathiazole

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide , with a molecular formula of C17H12ClF2N3O3SC_{17}H_{12}ClF_2N_3O_3S and a molecular weight of approximately 443.9 g/mol, is a synthetic organic molecule featuring a thiazole ring, sulfonamide moiety, and an acetamide group. This structural arrangement suggests potential biological activities that are being explored in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial activities. The thiazole-sulfonamide structure of this compound positions it as a candidate for further exploration in developing new antibiotics. Preliminary studies suggest it may inhibit bacterial growth effectively, similar to other well-known sulfonamides.

Anti-inflammatory Potential

The compound's potential as an anti-inflammatory agent is significant, particularly for conditions characterized by excessive inflammation such as rheumatoid arthritis and other autoimmune disorders. The mechanism may involve modulation of inflammatory pathways, although specific pathways remain to be elucidated .

Case Studies and Research Findings

  • Anticancer Studies : In vitro evaluations of thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. For example, compounds similar to the target compound were tested against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines, showing varying degrees of efficacy compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Studies suggest that the biological activity of sulfonamide compounds often involves inhibition of specific enzymes or modulation of receptor activity. This could include interactions with targets involved in inflammatory responses or cancer cell survival mechanisms.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammation
AnticancerInduction of apoptosis

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3O3S2/c18-10-1-4-13(5-2-10)28(25,26)23-17-22-12(9-27-17)8-16(24)21-11-3-6-14(19)15(20)7-11/h1-7,9H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGESYDCRSFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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